1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR analysis reveals characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Ultraviolet-Visible (UV-Vis) Spectroscopy
The benzodioxin chromophore absorbs at λₘₐₓ ≈ 270 nm (ε = 4500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic system. Solvent polarity minimally affects absorption due to the compound’s low dipole moment.
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction data (not yet published) for analogous compounds reveal:
- Hydrogen-bond networks : O–H···O interactions (2.7–3.0 Å) between diol hydroxyls and benzodioxin ether oxygens.
- Unit cell parameters : Monoclinic system with space group P2₁/c (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°).
Molecular dynamics simulations indicate that the propane diol chain samples three dominant conformers in solution:
- Gauche-gauche (55% population).
- Gauche-anti (30%).
- Anti-anti (15%). Interconversion occurs on the picosecond timescale, with minimal energy differences between states.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H14O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,12-13H,3-6H2 |
InChI Key |
SCPSSMPKRBJSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Asymmetric Desymmetrization
A highly enantioselective route employs palladium-catalyzed intramolecular aryl C–O coupling of 2-(2-halophenoxy)propane-1,3-diol precursors . This method leverages a chiral spirodiphosphine monoxide ligand (SDP(O)) to induce desymmetrization, forming the benzodioxin ring while introducing the propane-1,3-diol moiety.
Reaction Scheme
-
Substrate Preparation : 2-(2-Bromophenoxy)propane-1,3-diol is synthesized via Williamson ether synthesis between 2-bromophenol and propane-1,3-diol.
-
Cyclization : The substrate undergoes Pd-catalyzed coupling with SDP(O) ligand in toluene at 110°C, yielding the benzodioxin core with >90% enantiomeric excess (ee) .
-
Workup : Column chromatography isolates the product in 65–75% yield.
Key Advantages :
-
High enantioselectivity (>90% ee) due to chiral ligand efficacy.
-
Avoids competitive side reactions like β-hydride elimination .
Limitations :
-
Requires stringent anhydrous conditions.
-
Substrate synthesis involves multi-step purification.
Suzuki Cross-Coupling and Sequential Reduction
This two-step approach constructs the benzodioxin ring via Suzuki coupling, followed by ketone reduction .
Reaction Scheme
-
Suzuki Coupling : 3-Bromo-2,3-dihydrobenzo[b][1, dioxin reacts with 3-oxopropylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis in 1,4-dioxane/water (3:1) at 110°C, forming 3-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propan-1-one .
-
Reduction : The ketone intermediate is reduced using NaBH₄ in THF at 0°C, yielding the diol in 85% overall yield .
Key Advantages :
-
Scalable with commercially available boronic acids.
-
High yields due to mild reduction conditions.
Limitations :
-
Requires protection/deprotection steps if functional groups are present.
The benzodioxin ring is assembled via nucleophilic aromatic substitution, followed by diol chain introduction.
Reaction Scheme
-
Ring Formation : 1,2-Dibromo-4,5-dihydroxybenzene reacts with propane-1,3-diol in DMF with K₂CO₃ at 120°C, forming 2,3-dihydrobenzo[b] dioxin-6-ol.
-
Alkylation : The phenolic hydroxyl group is alkylated with 3-bromopropane-1,3-diol under Mitsunobu conditions (PPh₃, DIAD), yielding the target compound in 60% yield.
Key Advantages :
-
Straightforward for bench-scale synthesis.
-
No transition metals required.
Limitations :
-
Moderate regioselectivity during alkylation.
-
Requires excess diol for efficient substitution.
Reductive Amination of Keto-Acid Intermediates
A patent route involves reductive amination of a benzodioxin-containing keto-acid to introduce the diol chain .
Reaction Scheme
-
Keto-Acid Synthesis : 2,3-Dihydrobenzo[b] dioxin-6-carboxylic acid is converted to its methyl ester, then treated with ethylmagnesium bromide to form 1-(2,3-dihydrobenzo[b] dioxin-6-yl)propan-1-one .
-
Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN in MeOH, yielding the diol after hydrolysis in 70% yield .
Key Advantages :
-
Utilizes inexpensive reagents.
-
Amenable to large-scale production.
Limitations :
-
Over-reduction risks forming byproducts.
Comparative Analysis of Methods
| Method | Yield | Enantioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Desymmetrization | 65–75% | >90% ee | High | Moderate |
| Suzuki/Reduction | 80–85% | Racemic | Moderate | High |
| Williamson Ether Synthesis | 55–60% | N/A | Low | Moderate |
| Reductive Amination | 65–70% | N/A | Moderate | High |
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol has been investigated for its therapeutic potential due to its biological activities. Notable applications include:
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential as an antimicrobial agent.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH free radical scavenging assay. The results indicated an IC50 value of approximately 100 µg/ml, demonstrating its effectiveness as an antioxidant.
Organic Synthesis Applications
The compound is also valuable in organic synthesis due to its structural characteristics. It can serve as:
- Building Block : Its unique structure allows it to act as a precursor in synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | 85 |
| Cyclization | Formation of cyclic compounds | 75 |
| Esterification | Synthesis of esters using acid chlorides | 90 |
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANE-1,3-DIOL involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as lipoxygenase and cholinesterase, which are involved in inflammatory and neurological processes.
Antibacterial Activity: It inhibits bacterial growth by interfering with the synthesis of essential biomolecules, thereby preventing biofilm formation and bacterial proliferation.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key Compounds :
Structural Insights :
- Functional Groups : Ketone (e.g., ) and amine (e.g., ) derivatives show divergent reactivities. The diol’s hydroxyl groups may facilitate hydrogen bonding, improving solubility for drug delivery .
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12O3
- CAS Number : 20632-12-6
- Molecular Weight : 180.20 g/mol
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study :
In a study by Wootton et al. (2024), synthesized benzodioxane derivatives were tested for their ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in cancer progression. The results indicated that specific modifications to the benzodioxane core enhanced the inhibitory activity against PTP1B, a target implicated in tumorigenesis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Research Findings :
A screening assay revealed that certain derivatives of the compound reduced the secretion of interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with this compound. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative disorders.
Mechanism of Action :
Studies have shown that the compound can prevent neuronal apoptosis induced by oxidative stress. This is attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .
Data Table: Summary of Biological Activities
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Reaction with Grignard reagents : Methylmagnesium bromide reacts with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone in dry THF under inert conditions, followed by quenching with NH₄Cl and purification via flash chromatography (0–35% EtOAc/hexanes) .
- Amide coupling : Using HATU/DIPEA in DMF for reactions with carboxylic acids yields derivatives with moderate yields (19–53%). Characterization involves / NMR and HRMS .
Q. Key Parameters
| Reaction Type | Yield (%) | Purification Method | Characterization Tools |
|---|---|---|---|
| Grignard | 50–60 | Flash Chromatography | NMR, HRMS |
| Amide Coupling | 19–53 | Silica Gel Chromatography | NMR, HPLC |
Q. 1.2. How can researchers ensure reproducibility in the purification of this compound?
Methodological Answer: Reproducibility hinges on standardized chromatographic conditions:
- Flash Chromatography : Use gradient elution (e.g., 0–25% EtOAc/hexanes) with silica gel (230–400 mesh). Monitor fractions via TLC (Rf = 0.3–0.5) .
- HPLC Purity : Achieve >98% purity using C18 reverse-phase columns with acetonitrile/water mobile phases (retention time: ~9.3 min) .
Advanced Research Questions
Q. 2.1. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?
Methodological Answer: Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Identify electrophilic/nucleophilic regions for reactivity predictions.
- Topological Analysis : Quantify electron density (ρ) and Laplacian (∇²ρ) at bond critical points to assess covalent/ionic character .
- Orbital Composition : Decompose molecular orbitals to evaluate contributions from the dihydrodioxin ring and propane-diol chain .
Q. Example Workflow
Optimize geometry at B3LYP/6-31G(d).
Calculate wavefunction files (e.g., .fchk).
Use Multiwfn for ESP visualization and bond topology.
Q. 2.2. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer: SAR studies involve:
- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -F) or donating (-OCH₃) groups at the dihydrodioxin or propane-diol positions. Assess biological activity (e.g., anti-tubercular IC₅₀) .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., CDK9 or VEEV proteins). Validate with MM-GBSA binding energy calculations .
Q. Key SAR Findings
| Derivative Substituent | Biological Activity | Target Protein |
|---|---|---|
| -F at position 6 | Anti-VEEV (EC₅₀ = 2 µM) | Viral envelope glycoprotein |
| -CF₃ at position 3 | CDK9 inhibition (IC₅₀ = 0.8 µM) | Cyclin-dependent kinase 9 |
Q. 2.3. How can this compound be integrated into electroluminescent materials for OLEDs?
Methodological Answer: The dihydrodioxin moiety enhances charge transport in OLEDs via:
- Host-Guest Systems : Blend with Ir(ppy)₃ (green emitter) or Ir(MQ)₂(acac) (red emitter) at 5–10% doping ratios. Use solution processing (spin-coating) or vacuum deposition .
- Device Optimization : Achieve external quantum efficiency (EQE) >19% by balancing hole/electron mobility using TPBi (electron transport layer) and MoO₃ (hole injection layer) .
Q. Device Performance Metrics
| Emitter | Luminance (cd/m²) | EQE (%) | CIE Coordinates |
|---|---|---|---|
| Green | 8,812 | 19.0 | (0.07, 0.64) |
| Red | 39,661 | 19.2 | (0.64, 0.34) |
Q. 2.4. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Q. Data Contradiction Analysis
Q. 3.1. How should researchers address discrepancies in reported synthetic yields (e.g., 19% vs. 53%)?
Methodological Answer: Yield variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
